3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid

Description

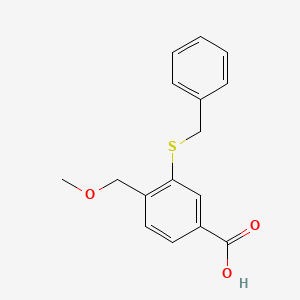

Structure

3D Structure

Properties

IUPAC Name |

3-benzylsulfanyl-4-(methoxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-19-10-14-8-7-13(16(17)18)9-15(14)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVZICOZLKSKDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)C(=O)O)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methoxymethyl)benzoic acid and benzyl mercaptan.

Formation of Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction. Benzyl mercaptan reacts with a suitable leaving group on the benzoic acid derivative under basic conditions.

Reaction Conditions: Common reagents and conditions include the use of a base such as sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.

Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as a solvent.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.

Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The benzylsulfanyl group can enhance binding affinity and specificity, while the methoxymethyl group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-(benzylsulfanyl)-4-(methoxymethyl)benzoic acid with key analogs identified in the evidence:

Key Observations:

- Lipophilicity : The benzylsulfanyl group in the target compound contributes to higher lipophilicity compared to oxygen-based substituents (e.g., benzyloxy in ).

- Polarity : Sulfonamide-containing analogs (e.g., ) exhibit greater polarity due to hydrogen-bonding capabilities.

- Molecular Weight : The target compound’s larger substituents result in a higher molecular weight (302.3 g/mol) than simpler analogs like 3-methoxy-4-methylbenzoic acid (166.2 g/mol).

Biological Activity

3-(Benzylsulfanyl)-4-(methoxymethyl)benzoic acid is an organic compound with potential biological activities. Its unique structure, which includes a benzylsulfanyl group and a methoxymethyl substituent, suggests various interactions with biological systems. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C16H16O3S

- Molecular Weight : 288.36 g/mol

- CAS Number : 75480445

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. It is believed to inhibit certain enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by found that the compound demonstrated significant inhibitory effects on bacterial strains, suggesting its potential as a natural antimicrobial agent.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, a recent investigation highlighted its ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of human cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 25 µM, indicating a dose-dependent response .

- Animal Models : In vivo studies using murine models have shown promising results in tumor reduction when treated with this compound. Tumor sizes were significantly smaller in treated groups compared to controls, supporting its potential as an anticancer agent .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Mechanisms |

|---|---|---|---|

| This compound | Yes | Yes | Induces apoptosis; inhibits enzymes |

| 4-Methoxybenzoic acid | Moderate | Limited | Weak enzyme inhibition |

| Benzylthioether derivatives | Yes | Moderate | Alters cell signaling pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.